Technical Guide: 5-Methyl-2-(tributylstannyl)pyridine
Technical Guide: 5-Methyl-2-(tributylstannyl)pyridine
CAS Number: 189195-41-3
For inquiries and procurement, please refer to CAS Number 189195-41-3.
This technical guide provides an in-depth overview of 5-Methyl-2-(tributylstannyl)pyridine, a key organotin reagent for researchers, scientists, and professionals in drug development and synthetic chemistry.
Compound Identification and Properties
5-Methyl-2-(tributylstannyl)pyridine, also known as Tributyl-(5-methylpyridin-2-yl)stannane, is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.[1]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 189195-41-3 | [2] |
| Molecular Formula | C₁₈H₃₃NSn | [2] |
| Molecular Weight | 382.17 g/mol | [2] |
| Appearance | Liquid | |
| Density | 1.106 g/mL at 25 °C | |
| Refractive Index | n20/D 1.514 | |
| Boiling Point | 130 °C at 0.0038 Torr | [1] |
| Storage Temperature | 2-8°C | |
| SMILES String | CCCC--INVALID-LINK--(CCCC)c1ccc(C)cn1 | |
| InChI Key | MVOHAZAWWAXIDR-UHFFFAOYSA-N |
Safety and Handling
This compound is classified as hazardous and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Table 2: GHS Hazard Information
| Hazard Class | Statement |
| Pictograms | GHS06 (Skull and crossbones), GHS08 (Health hazard), GHS09 (Environment) |
| Signal Word | Danger |
| Hazard Statements | H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H360FD (May damage fertility. May damage the unborn child), H372 (Causes damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects) |
| Precautionary Statements | P202, P273, P280, P301 + P310, P302 + P352 + P312, P305 + P351 + P338 |
Synthesis of 5-Methyl-2-(tributylstannyl)pyridine
A common synthetic route involves a lithium-halogen exchange with a brominated pyridine precursor, followed by quenching with tributyltin chloride. Another described method is the hydrosilylation of 2-bromopyridine with tributyltin hydride, followed by reaction with trimethylaluminium.[2]
Synthesis Workflow
Applications in Organic Synthesis: The Stille Cross-Coupling Reaction
The primary and most significant application of 5-Methyl-2-(tributylstannyl)pyridine is as a nucleophilic partner in the Stille cross-coupling reaction.[1] This palladium-catalyzed reaction forms a new carbon-carbon bond between the stannane and an organic electrophile, typically an aryl, vinyl, or acyl halide (or triflate). This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures, including many pharmaceutical compounds.
The pyridine moiety is a common scaffold in medicinal chemistry, and this reagent allows for its incorporation into larger molecules.[3] While the final products synthesized using this reagent may be designed to interact with biological signaling pathways, there is no evidence to suggest that 5-Methyl-2-(tributylstannyl)pyridine itself has any direct role or activity in such pathways. Its function is that of a chemical precursor.
Catalytic Cycle of the Stille Reaction
The mechanism of the Stille reaction is a well-studied catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[4]
Stille Reaction Catalytic Cycle
Representative Experimental Protocol
The following is a general, representative protocol for a Stille cross-coupling reaction using 5-Methyl-2-(tributylstannyl)pyridine. Reaction conditions, including catalyst, ligands, solvent, and temperature, should be optimized for specific substrates.
Reaction: Coupling of 5-Methyl-2-(tributylstannyl)pyridine with an Aryl Bromide.
Materials:
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Aryl bromide (1.0 mmol, 1.0 equiv)
-
5-Methyl-2-(tributylstannyl)pyridine (1.1 mmol, 1.1 equiv)
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Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.08 mmol, 8 mol%)
-
Anhydrous, degassed toluene (10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and P(o-tol)₃ (24.3 mg, 0.08 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed toluene (10 mL) via syringe, followed by 5-Methyl-2-(tributylstannyl)pyridine (420 mg, 1.1 mmol).
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stirring the biphasic mixture for 1-2 hours can facilitate the precipitation of tributyltin fluoride.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Table 3: Example Reaction Parameters
| Parameter | Condition | Notes |
| Catalyst | Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Choice depends on substrate reactivity. |
| Ligand | P(o-tol)₃, PPh₃, AsPh₃ | Electron-rich, bulky phosphines are often effective. |
| Solvent | Toluene, DMF, THF, Dioxane | Must be anhydrous and degassed. |
| Additives | CuI, LiCl | Can accelerate transmetalation and improve yields.[5] |
| Temperature | 60 - 110 °C | Varies with substrate and catalyst system. |
| Work-up | KF wash, column chromatography | Essential for removing toxic tin byproducts. |
Note: Yields in Stille reactions are highly substrate-dependent and can range from moderate to excellent (40-95%).[6] Optimization is crucial for achieving high efficiency.
References
- 1. 5-METHYL-2-(TRIBUTYLSTANNYL)PYRIDINE, 96% Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 5-Methyl-2-(tributylstannyl)pyridine | 189195-41-3 | PHA19541 [biosynth.com]
- 3. 5-METHYL-2-(TRIBUTYLSTANNYL)PYRIDINE, 96% | 189195-41-3 [chemicalbook.com]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
